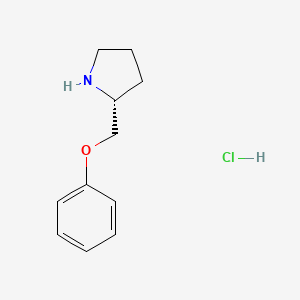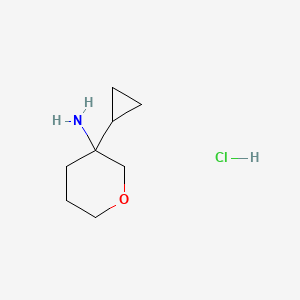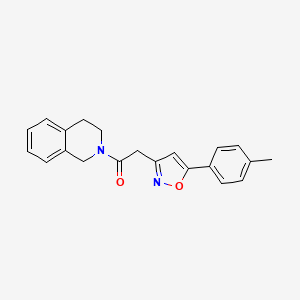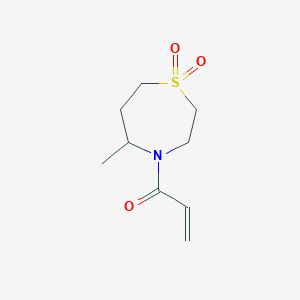
(R)-2-(phenoxymethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been reported in the literature. One method involves the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline . Another method involves the Hantzsch Dihydropyridine Synthesis .Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been studied using various techniques. For example, multiscale simulations, including classical molecular dynamics (MD) simulations, quantum mechanical/molecular mechanical (QM/MM) calculations, and QM calculations, have been used to reveal the molecular mechanism of the intramolecular C–H amination of the pyrrolidine derivative .Chemical Reactions Analysis
Pyrrolidine derivatives undergo various chemical reactions. For instance, a visible light-mediated process involving a bromide catalyst and oxidant generates a nitrogen (N)-centered radical for a site-selective hydrogen atom transfer (HAT) process .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their structure. For example, high charge density associated with low charge distribution in the fully saturated pyrrolidine ring leads to the high melting temperature of the materials due to strong ionic interactions .Aplicaciones Científicas De Investigación
Synthesis and Emissive Properties of Organic Dyes
A study by Marchesi et al. (2019) explored the synthesis and emissive properties of a series of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols, highlighting the role of (R)-2-(phenoxymethyl)pyrrolidine hydrochloride in the development of large Stokes shift organic dyes. These compounds exhibited intense fluorescence upon UV light excitation, demonstrating potential applications in materials science for fluorescent labeling and imaging technologies (Marchesi, Brenna, & Ardizzoia, 2019).
Environmental and Analytical Chemistry
Bagheri, Mohammadi, and Salemi (2004) utilized a pyrrole-based conductive polymer for on-line solid-phase extraction (SPE) of phenol and chlorophenols from water samples, indicating the relevance of pyrrolidine derivatives in environmental analysis and monitoring. This approach showcases the application of (R)-2-(phenoxymethyl)pyrrolidine hydrochloride in enhancing the efficiency of water purification processes and analytical methods for detecting organic pollutants (Bagheri, Mohammadi, & Salemi, 2004).
Materials Science: Synthesis of Novel Polyimides
Wang et al. (2006) reported on the synthesis and characterization of novel polyimides derived from 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride and aromatic diamines, where (R)-2-(phenoxymethyl)pyrrolidine hydrochloride could play a crucial role. These materials exhibit outstanding thermal stability and mechanical properties, making them suitable for advanced applications in electronics, aerospace, and as insulating materials (Wang, Li, Ma, Zhang, & Gong, 2006).
Catalysis and Organic Synthesis
Lee et al. (2013) demonstrated the use of (R)-2-(phenoxymethyl)pyrrolidine hydrochloride in highly stereoselective directed reactions for the synthesis of azafuranoses, which are structurally complex and biologically important molecules. This study underscores the compound's utility in facilitating the synthesis of natural product analogs and bioactive compounds through efficient and selective catalytic processes (Lee, Kim, Lee, Cho, Nam, Lee, & Ha, 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2R)-2-(phenoxymethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZPNGMXJUGQPP-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)COC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(phenoxymethyl)pyrrolidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2691920.png)
![N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2691926.png)

![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2691928.png)


![5-ethoxy-3-(3-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691932.png)



![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2691938.png)
![Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B2691939.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2691940.png)